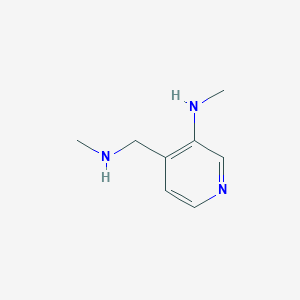
N-Methyl-4-((methylamino)methyl)pyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-4-((methylamino)methyl)pyridin-3-amine is a chemical compound with the molecular formula C7H11N3. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-4-((methylamino)methyl)pyridin-3-amine typically involves the methylation of 4-aminomethylpyridine. One common method is to react pyridine with butanediol, followed by a reaction with methylamine under the catalysis of sodium hydroxide . This process yields the desired compound with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-4-((methylamino)methyl)pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: Secondary amines.
Substitution: Various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
N-Methyl-4-((methylamino)methyl)pyridin-3-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is explored for its potential therapeutic effects, particularly in the development of novel drugs.
Industry: The compound is used in the production of dyes, rubber additives, and preservatives.
Mechanism of Action
The mechanism of action of N-Methyl-4-((methylamino)methyl)pyridin-3-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. It can also interact with receptors, modulating their signaling pathways and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-4-pyridinamine
- 4-(Methylamino)pyridine
- N-Methyl-3-pyridinamine
Uniqueness
N-Methyl-4-((methylamino)methyl)pyridin-3-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of novel compounds and the study of enzyme inhibition .
Properties
Molecular Formula |
C8H13N3 |
|---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
N-methyl-4-(methylaminomethyl)pyridin-3-amine |
InChI |
InChI=1S/C8H13N3/c1-9-5-7-3-4-11-6-8(7)10-2/h3-4,6,9-10H,5H2,1-2H3 |
InChI Key |
RIQAFHWEHMMSEL-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=C(C=NC=C1)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


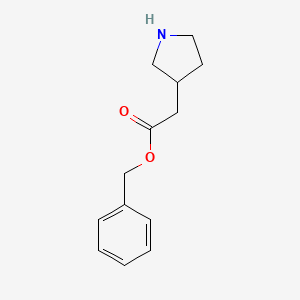
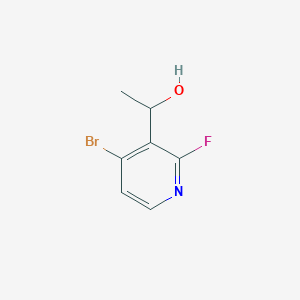
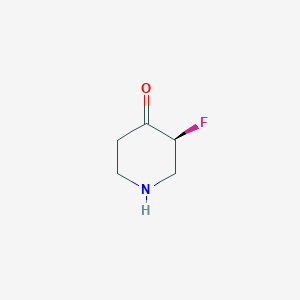
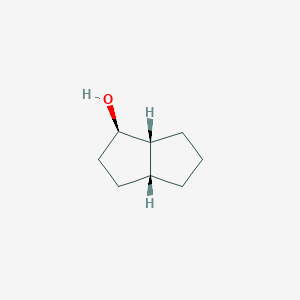
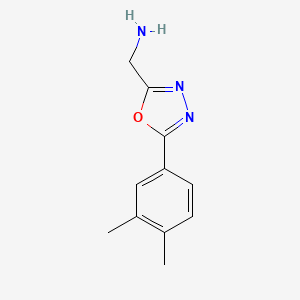

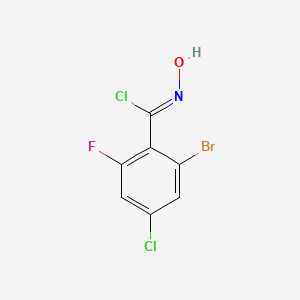
![5-Bromo-2-(methylthio)-3H-imidazo[4,5-b]pyridine](/img/structure/B12974840.png)
![2,2,2-Trifluoro-1-(3,4,6,7-tetrahydro-5H-[1,2,3]triazolo[4,5-c]pyridin-5-yl)ethan-1-one](/img/structure/B12974844.png)
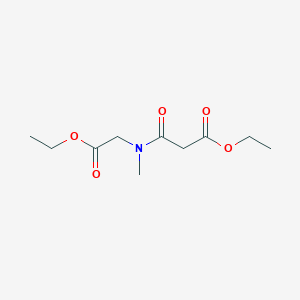
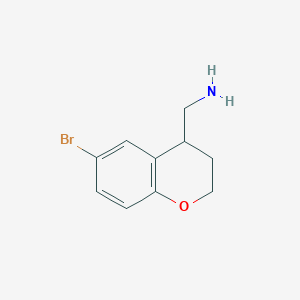
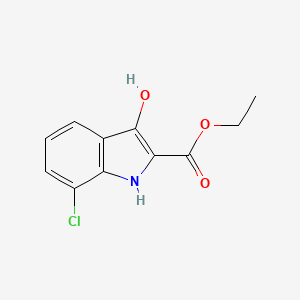
![3-(Hydrazinylmethyl)pyrazolo[1,5-a]pyrazine](/img/structure/B12974866.png)

